7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole with methylating agents in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding triazolopyrimidine oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of alkylated triazolopyrimidine derivatives.
Scientific Research Applications
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . Molecular docking studies have revealed favorable interactions with active residues of proteins like ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike its analogs, this compound has shown significant neuroprotective and anti-inflammatory activities, making it a promising candidate for further research in neurodegenerative diseases and inflammation .
Biological Activity
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.
The molecular formula of this compound is C11H10N6, with a molecular weight of approximately 226.241 g/mol . The compound features a triazole ring fused to a pyrimidine, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of triazolopyrimidine compounds show significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cell signaling pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine | Escherichia coli | 0.21 |
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine | Pseudomonas aeruginosa | 0.25 |
These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
In vitro studies have shown that 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. Notable findings include:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.3 |
A549 (Lung) | 22.0 |
HepG2 (Liver) | 18.5 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine is attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as kinases and DNA gyrase.
- Molecular Interactions : Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes .
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold:
- Study on Antimicrobial Efficacy : A novel derivative demonstrated significant activity against resistant strains of bacteria with MIC values lower than traditional antibiotics.
- Cytotoxicity Assessment : A series of compounds derived from triazolopyrimidine were screened for cytotoxicity using MTT assays against multiple cancer cell lines, revealing promising candidates for further development .
Properties
CAS No. |
74136-38-2 |
---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-methyl-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
RIGAFAPHYDMOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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